An In-Depth Technical Guide to 6-Bromo-3-fluoro-2-methylbenzaldehyde: Properties, Reactivity, and Synthetic Utility
An In-Depth Technical Guide to 6-Bromo-3-fluoro-2-methylbenzaldehyde: Properties, Reactivity, and Synthetic Utility
Executive Summary
This technical guide provides a comprehensive overview of 6-bromo-3-fluoro-2-methylbenzaldehyde, a halogenated and fluorinated aromatic aldehyde of significant interest to researchers in drug discovery and materials science. As a substituted benzaldehyde, it serves as a versatile synthetic building block, enabling the construction of complex molecular architectures. The strategic placement of bromo, fluoro, and methyl groups on the aromatic ring imparts a unique reactivity profile, making it a valuable intermediate for targeted synthesis.
The presence of fluorine is particularly noteworthy; its incorporation into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] This guide will delve into the known chemical properties, predicted reactivity, key applications, and safety protocols associated with this compound. Due to the specificity of this isomer, this document also draws upon data from closely related, well-characterized analogs to provide a broader, predictive context for its synthetic behavior, offering field-proven insights for laboratory applications.
Compound Identification and Physicochemical Properties
The precise identification and understanding of a compound's physical properties are foundational to its application in research and development.
2.1 Primary Compound: 6-Bromo-3-fluoro-2-methylbenzaldehyde
2.2 Key Analogs for Comparative Analysis
To build a predictive model of reactivity and properties, two closely related isomers are frequently referenced in commercial and scientific literature:
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6-Bromo-2-fluoro-3-methylbenzaldehyde: CAS 1114809-22-1[3][4]
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2-Bromo-6-fluoro-3-methylbenzaldehyde: CAS 154650-16-5[5]
The structural differences between these isomers, specifically the relative positions of the halogen and methyl substituents, will subtly influence their electronic properties and steric hindrance, affecting reaction kinetics and regioselectivity.
Table 1: Physicochemical Properties of 6-Bromo-3-fluoro-2-methylbenzaldehyde and Key Isomeric Analogs
| Property | Value for 6-Bromo-2-fluoro-3-methylbenzaldehyde (CAS 1114809-22-1) | Value for 2-Bromo-6-fluoro-3-methylbenzaldehyde (CAS 154650-16-5) |
| Appearance | Yellow to brown solid[3] | White to Yellow Solid |
| Molecular Weight | 217.04[3] | 217.03[5] |
| Boiling Point | 250.4 ± 35.0 °C (Predicted)[3] | 228 °C (Predicted)[6] |
| Density | 1.575 ± 0.06 g/cm³ (Predicted)[3] | 1.60 g/cm³ (Predicted)[6] |
| Storage Temp. | Under inert gas (Nitrogen or Argon) at 2-8°C[3] | Refrigerator |
Note: Experimental data for the primary compound (CAS 1805192-37-3) is not widely published; the data presented for analogs serves as a reliable estimate for experimental design.
Molecular Structure and Reactivity Analysis
The synthetic utility of 6-bromo-3-fluoro-2-methylbenzaldehyde is dictated by the interplay of its three key functional components: the aldehyde group, the carbon-bromine bond, and the electron-withdrawing fluorine atom.
3.1 Electronic and Steric Effects of Substituents The benzaldehyde core is functionalized with:
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An Aldehyde Group (-CHO): An electron-withdrawing and meta-directing group that is highly reactive toward nucleophiles.
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A Bromo Group (-Br): A deactivating, ortho-, para-directing group that serves as an excellent leaving group in cross-coupling reactions.
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A Fluoro Group (-F): The most electronegative element, it strongly withdraws electron density via induction, influencing the acidity of adjacent protons and the reactivity of the aromatic ring.
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A Methyl Group (-CH₃): An electron-donating and activating group that can also provide steric influence.
The combined electronic effects of the fluoro and bromo groups render the aromatic ring electron-deficient, making it susceptible to nucleophilic aromatic substitution under certain conditions.
3.2 General Reactivity Map The molecule offers multiple pathways for synthetic transformation, allowing for sequential and orthogonal chemical modifications.
Caption: Workflow for a representative synthesis of a substituted benzaldehyde.
Step 1: Synthesis of 2-Bromo-6-fluorobenzyl bromide (Benzylic Bromination) [7]
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Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 2-bromo-6-fluorotoluene, hydrobromic acid (40% mass fraction), and dichloromethane.
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Initiation: The choice of initiator is critical. For benzylic bromination, a radical initiator like azobisisobutyronitrile (AIBN) or light (e.g., a 1000W iodine-tungsten lamp) is used. This generates the bromine radical selectively at the benzylic position, which is more stable than an aryl radical. Heat the mixture to reflux.
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Reagent Addition: Slowly add 30% hydrogen peroxide dropwise. H₂O₂ in the presence of HBr generates Br₂ in situ, keeping the concentration of free bromine low and favoring the radical pathway over electrophilic aromatic substitution.
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Reaction Monitoring: Monitor the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed (typically ~2 hours).
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Work-up: Cool the reaction mixture, separate the organic layer, wash with water and saturated brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude benzyl bromide intermediate.
Step 2: Synthesis of 2-Bromo-6-fluorobenzaldehyde (Kornblum Oxidation) [7]
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Reaction Setup: In a three-necked flask, charge the crude 2-bromo-6-fluorobenzyl bromide from the previous step, dimethyl sulfoxide (DMSO), and sodium bicarbonate.
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Causality of Reagents: DMSO serves as both the solvent and the oxidant in the Kornblum oxidation. The benzyl bromide first forms an alkoxysulfonium salt with DMSO, which is then deprotonated by a mild base (sodium bicarbonate) to yield the aldehyde. This method avoids the use of harsh heavy-metal oxidants that could interfere with the aryl halides.
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Reaction Conditions: Heat the mixture to approximately 70°C with vigorous stirring.
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Reaction Monitoring: Monitor the formation of the product by GC or TLC until the intermediate is consumed (typically ~2 hours).
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Work-up and Purification: Pour the reaction mixture into ice water to precipitate the product and quench the reaction. Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with water and brine, dried, and concentrated. The final product can be purified by column chromatography or recrystallization.
Spectroscopic and Analytical Characterization
Full characterization is essential to confirm the identity and purity of the target compound. While specific spectra for CAS 1805192-37-3 are typically provided by the supplier upon request, the expected signatures would include:
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¹H NMR: Resonances in the aromatic region (7-8 ppm) showing characteristic splitting patterns due to H-H and H-F coupling. A singlet for the aldehyde proton (~10 ppm) and a singlet for the methyl protons (~2.5 ppm) would be expected.
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¹³C NMR: Signals for the carbonyl carbon (~190 ppm), aromatic carbons (110-160 ppm, with C-F and C-Br couplings), and the methyl carbon (~15-20 ppm).
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¹⁹F NMR: A singlet or multiplet (depending on coupling to nearby protons) confirming the presence and environment of the fluorine atom.
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Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight (217.04), with a characteristic isotopic pattern (M, M+2) due to the presence of bromine.
Suppliers like BLD Pharm indicate the availability of NMR, HPLC, and LC-MS data for this compound. [2]
Safety, Handling, and Storage
Proper handling of halogenated organic compounds is critical for laboratory safety. The following information is aggregated from safety data sheets of isomeric analogs and represents best practices.
6.1 Hazard Identification This class of compounds is generally considered hazardous.
Table 2: GHS Hazard Information for Isomeric Analogs
| Hazard Statement (H-code) | Description | Associated Isomer(s) |
| H302 | Harmful if swallowed | 6-Bromo-2-fluoro-3-methylbenzaldehyde, 2-Bromo-6-fluoro-3-methylbenzaldehyde [3][5] |
| H315 | Causes skin irritation | 2-Bromo-6-fluoro-3-methylbenzaldehyde [5] |
| H319 | Causes serious eye irritation | 2-Bromo-6-fluoro-3-methylbenzaldehyde [5] |
| Pictogram & Signal Word | GHS07, Warning | Both analogs [3] |
6.2 Recommended Handling and Storage Procedures
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Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat. [3][8]* Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [8][9]* Handling: Avoid contact with skin, eyes, and clothing. [8]Wash hands thoroughly after handling. [3]Keep away from heat, sparks, and open flames. [9]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [9]For long-term stability, storage under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) is recommended. [3]
Conclusion
6-Bromo-3-fluoro-2-methylbenzaldehyde stands out as a highly functionalized and valuable building block for advanced organic synthesis. Its unique substitution pattern provides multiple reactive sites that can be addressed with high selectivity, enabling the efficient construction of complex target molecules. The incorporation of fluorine pre-disposes this intermediate for applications in the design of novel pharmaceuticals and agrochemicals, where enhanced biological performance is paramount. While detailed experimental data for this specific isomer remains proprietary to chemical suppliers, a robust understanding of its properties and reactivity can be confidently inferred from well-documented analogs, providing researchers with the predictive insights necessary for innovative synthetic design.
References
- 6-BROMO-2-FLUORO-3-METHYLBENZALDEHYDE (CAS 1114809-22-1) Technical Information. (n.d.).
- Safety Data Sheet for 2-Bromo-6-fluorobenzaldehyde. (2025, December 26).
-
2-Bromo-6-fluoro-3-methylbenzaldehyde (CID 19007376). (n.d.). PubChem. Retrieved from [Link].
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3-bromo-6-fluoro-2-methylbenzaldehyde Information. (n.d.). PubChemLite. Retrieved from [Link].
-
6-bromo-2-fluoro-3-methylbenzaldehyde (CAS 1114809-22-1) Product Page. (n.d.). Guiding-Bio. Retrieved from [Link].
-
Ponnusamy, K. (2014, April 8). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? ResearchGate. Retrieved from [Link].
- Ortho substituted benzaldehydes, preparation thereof and use thereof. (2001). Google Patents.
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Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM. Retrieved from [Link].
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2-Bromo-6-fluorobenzaldehyde Properties. (2025, October 15). U.S. Environmental Protection Agency. Retrieved from [Link].
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- 2. 1805192-37-3|6-Bromo-3-fluoro-2-methylbenzaldehyde|BLD Pharm [bldpharm.com]
- 3. 1114809-22-1 | 6-BROMO-2-FLUORO-3-METHYLBENZALDEHYDE [fluoromart.com]
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